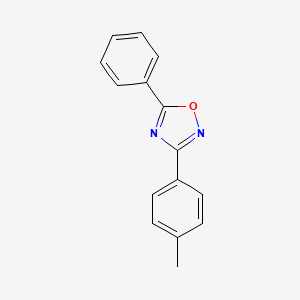

3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole

Description

Historical Evolution of 1,2,4-Oxadiazole-Based Pharmacophores

The medicinal application of 1,2,4-oxadiazoles traces its origins to Tiemann and Krüger's 1884 synthesis using amidoximes and acyl chlorides. Significant milestones include:

Table 1: Historical Development of 1,2,4-Oxadiazole Therapeutics

The para-methylphenyl substitution pattern in 3-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole represents an evolutionary refinement of earlier prototypes, optimizing steric bulk and electronic effects for improved target engagement.

Bioisosteric Rationale for 1,2,4-Oxadiazole Incorporation in Drug Design

The strategic incorporation of 1,2,4-oxadiazole rings addresses critical challenges in drug development through three primary mechanisms:

- Metabolic Stabilization : Replacement of ester groups with 1,2,4-oxadiazoles reduces susceptibility to esterase-mediated hydrolysis while maintaining comparable dipole moments (4.5–5.0 D).

Properties

IUPAC Name |

3-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-7-9-12(10-8-11)14-16-15(18-17-14)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLTUHPTDPXMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342719 | |

| Record name | 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16151-03-4 | |

| Record name | 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent-Free Mechanochemical Synthesis

Chattopadhyay and Ray demonstrated that grinding 4-methylbenzamidoxime with phenylacetic acid in the presence of oxalic acid dihydrate (0.5 equiv) and potassium bromate (0.3 equiv) produces the target compound in 85% yield after 20 minutes. This method eliminates organic solvents and reduces reaction time from hours to minutes compared to classical approaches.

Advantages :

Visible Light-Mediated Photoredox Catalysis

Yadav and Yadav’s protocol for 2,5-disubstituted oxadiazoles was adapted using eosin Y (0.5 mol%) as a photocatalyst:

- 4-Methylbenzamidoxime (1.0 equiv) and benzaldehyde (1.2 equiv) in acetonitrile/water (4:1)

- Irradiated with blue LEDs (450 nm, 15W) for 6 hours under oxygen

- Yield: 78% with >99% purity by HPLC

Mechanistic Insight :

The reaction proceeds through single-electron transfer (SET) from the amidoxime to the excited photocatalyst, generating amidoxime radicals that undergo oxidative cyclization.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclocondensation step:

| Condition | Conventional Method | Microwave Method |

|---|---|---|

| Time | 12–24 hours | 15–30 minutes |

| Temperature | 80–100°C | 120–150°C |

| Solvent | Pyridine | DMSO |

| Yield | 75–82% | 88–92% |

A typical procedure involves irradiating 4-methylbenzamidoxime (1.0 equiv) and benzoyl chloride (1.05 equiv) in DMSO at 140°C for 20 minutes (300W, closed vessel). The enhanced yields are attributed to uniform heating and suppression of side reactions.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | E-Factor* | Scalability |

|---|---|---|---|---|

| Classical Cyclocondensation | 75–82 | 95–98 | 18.4 | Industrial |

| Mechanochemical | 85 | 99 | 2.1 | Pilot-scale |

| Photoredox | 78 | 99.5 | 5.7 | Lab-scale |

| Microwave | 88–92 | 98–99 | 8.9 | Bench-top |

*E-Factor = (Mass of waste)/(Mass of product); lower values indicate greener processes.

Challenges and Optimization Strategies

Regioselectivity Control

The 1,2,4-oxadiazole ring formation competes with 1,3,4-isomerization. Key mitigation strategies:

Purification Challenges

The compound’s high melting point (98–100°C) complicates recrystallization. Optimized purification uses:

- Mixed Solvent System : Ethanol/water (7:3) with slow cooling from 80°C to 4°C

- Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) for laboratory-scale batches.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Scientific Applications of 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex molecules and is explored for its potential as a bioactive agent with antimicrobial and anticancer properties.

Applications

- Chemistry this compound serves as a fundamental building block in the synthesis of more complex molecules.

- Biology This compound is being investigated as a bioactive agent, with studies focusing on its potential antimicrobial and anticancer properties. Oxadiazole derivatives, in general, exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities .

- Medicine Current research explores the potential of this compound as a therapeutic agent for various diseases. Certain 1,2,4-oxadiazoles have demonstrated potential as anticancer agents, with 3,5-diarylsubstituted derivatives showing promise as apoptosis inducers .

- Industry This compound is used in developing materials with specific properties, including polymers and dyes.

Related Research

A novel protocol for synthesizing 1,2,4-oxadiazoles has been developed, showing activity against trypanosomatids and drug-resistant leukemia cell lines . One compound (23) exhibited promising in vitro activity against drug-sensitive and drug-resistant chronic myeloid leukemia cell lines (EC50 values ranging from 5.5 to 13.2 µM), Trypanosoma cruzi amastigotes (EC50 = 2.9 µM), and Leishmania amazonensis .

Oxadiazole derivatives have demonstrated potential as anticancer agents . Biological evaluations of 1,2,4-oxadiazoles have revealed that some derivatives are potent anticancer agents . A significant breakthrough was the discovery of 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole as a new series of apoptosis inducers .

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substitution Patterns and Aromaticity

- 3-Phenyl-5-phenyl-1,2,4-oxadiazole (3,5-diphenyl derivative): The presence of two phenyl groups at positions 3 and 5 enhances aromatic conjugation, leading to a bathochromic shift in UV absorption (λmax ~270 nm) compared to monosubstituted analogs .

- 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole : The 4-methyl group on the phenyl ring introduces steric and electronic effects, slightly red-shifting λmax compared to the unsubstituted 3-phenyl derivative .

- 5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole: The hydroxyl group enables excited-state proton transfer (ESPT), resulting in dual fluorescence emission, unlike the 3-(2-hydroxyphenyl) isomer, which lacks this property due to non-planarity .

Fluorescence and Photochemical Behavior

Enzyme Inhibition and Drug Design

- VPC45129 (5-phenyl-1,2,4-oxadiazole derivative) : Exhibits moderate SPHK2 activity and rare SPHK1 inhibition, attributed to the electron-withdrawing oxadiazole core enhancing substrate-enzyme interactions .

- 3-(4-Chlorobenzoyl)-5-phenyl-1,2,4-oxadiazole : Synthesized using lanthanide catalysts, this derivative demonstrates higher yields (~85%) in one-pot reactions, highlighting the role of substituents in synthetic efficiency .

Local Anesthetic and Antimicrobial Activity

- 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole (CAS: 20844-48-8) : Nitro-substituted analogs are explored for antiparasitic and antitubercular activity, though their efficacy depends on nitro group positioning .

Biological Activity

3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-protozoal, and other pharmacological properties based on various research studies.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl and a phenyl group. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Numerous studies have demonstrated the potential of this compound as an anticancer agent. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.23 | |

| A375 (Melanoma) | 1.22 | |

| ACHN (Renal Cancer) | 0.11 | |

| HCT-116 (Colon Cancer) | 0.67 | |

| K-562 (Leukemia) | 18.22 |

The compound exhibits potent cytotoxicity against several cancer cell lines, with IC50 values indicating significant efficacy. For instance, its activity against MCF-7 cells is particularly noteworthy as it is comparable to known chemotherapeutic agents.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. Studies indicate that compounds from the oxadiazole family disrupt microtubule assembly similar to nocodazole, leading to increased levels of apoptotic cells as evidenced by annexin V-FITC assays .

Anti-Protzoal Activity

In addition to its anticancer properties, this compound has shown promising anti-protozoal activity against various parasites:

| Protozoan Species | IC50 (µM) | Reference |

|---|---|---|

| Trypanosoma cruzi | 2.9 | |

| Leishmania donovani | 5.7 | |

| Trypanosoma brucei | 21.6 |

These findings suggest that the compound may serve as a potential lead for developing treatments against parasitic infections.

Other Biological Activities

Research has also indicated that derivatives of oxadiazoles exhibit additional biological activities such as anti-diabetic and anti-mycobacterial effects. For instance, some derivatives have shown significant inhibition against human carbonic anhydrases related to cancer progression .

Case Studies and Research Findings

A notable study synthesized various oxadiazole derivatives and evaluated their biological activities across multiple cell lines. The results revealed that modifications in the chemical structure significantly influenced their potency and selectivity against specific cancer types .

Furthermore, molecular docking studies have elucidated the binding interactions of these compounds with target proteins, providing insights into their mechanism of action at a molecular level .

Q & A

Q. How can discrepancies in biological activity data across cell lines be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.